molecular formula C28H19ClN2O B12911738 2-(4-Chlorophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one CAS No. 88317-22-0

2-(4-Chlorophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one

Cat. No.: B12911738
CAS No.: 88317-22-0
M. Wt: 434.9 g/mol
InChI Key: GZNBSYPCRWTHGR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a chlorophenyl group and three phenyl groups attached to a pyrimidinone core

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the pyrimidinone ring. Industrial production methods may involve continuous flow synthesis techniques to enhance yield and purity.

Chemical Reactions Analysis

2-(4-Chlorophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired products.

Scientific Research Applications

2-(4-Chlorophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one can be compared with other pyrimidinone derivatives:

    Similar Compounds: Examples include 2-(4-Bromophenyl)-1,5,6-triphenylpyrimidin-4(1H)-one and 2-(4-Methylphenyl)-1,5,6-triphenylpyrimidin-4(1H)-one.

    Uniqueness: The presence of the chlorophenyl group in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

This detailed article provides an overview of the compound this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

88317-22-0

Molecular Formula

C28H19ClN2O

Molecular Weight

434.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,5,6-triphenylpyrimidin-4-one

InChI

InChI=1S/C28H19ClN2O/c29-23-18-16-22(17-19-23)27-30-28(32)25(20-10-4-1-5-11-20)26(21-12-6-2-7-13-21)31(27)24-14-8-3-9-15-24/h1-19H

InChI Key

GZNBSYPCRWTHGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C(=NC2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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